molecular formula C11H13FO3 B14030685 Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Cat. No.: B14030685
M. Wt: 212.22 g/mol
InChI Key: MVRMZKWCLHMOLL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluoro, methoxy, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for these targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a benzoate ester that exhibits a range of biological activities due to its unique structural features. This article focuses on its potential applications in medicinal chemistry, particularly its antimicrobial and anti-inflammatory properties, along with insights from various studies.

Chemical Structure and Properties

This compound has the following chemical formula: C12_{12}H13_{13}F1_{1}O3_{3} with a molecular weight of 198.19 g/mol. The compound features a fluoro group at the para position, a methoxy group at the meta position, and a methyl group at the ortho position relative to the benzoate structure. These substituents significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
    • Studies on related compounds indicate that the presence of halogen substituents can enhance antimicrobial activity due to increased lipophilicity and membrane permeability.
  • Anti-inflammatory Effects :
    • Some derivatives have been investigated for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
    • The methoxy and fluoro groups may enhance binding affinity to biological targets, influencing inflammatory responses.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways.
  • Inhibition of Pathogen Growth : By disrupting cellular processes in pathogens, it can exert antimicrobial effects.

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialEthyl 4-fluoro-3-methoxybenzoateEffective against E. coli and Staphylococcus aureus.
Anti-inflammatoryMethyl derivativesInhibition of TNF-alpha production in vitro.
CytotoxicityVarious benzoate estersVariable cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Study :
    A recent study evaluated this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a treatment for bacterial infections.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a reduction in pro-inflammatory cytokine release when treated with this compound, highlighting its therapeutic potential in inflammatory diseases.

Future Research Directions

While preliminary findings are promising, further research is necessary to fully understand the biological activity and mechanisms of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced potency and selectivity.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 4-fluoro-3-methoxy-5-methylbenzoate

InChI

InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-7(2)10(12)9(6-8)14-3/h5-6H,4H2,1-3H3

InChI Key

MVRMZKWCLHMOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)OC

Origin of Product

United States

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